N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a tetrahydrothiophene dioxide moiety and an ethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide typically involves multiple steps:
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Formation of the Tetrahydrothiophene Dioxide Moiety: : This step involves the oxidation of tetrahydrothiophene to form the corresponding dioxide. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
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Benzamide Core Synthesis: : The benzamide core is synthesized through the reaction of benzoyl chloride with an appropriate amine, in this case, 4-ethylbenzylamine, under basic conditions.
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Coupling Reaction: : The final step involves coupling the tetrahydrothiophene dioxide moiety with the benzamide core. This is typically achieved through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with the electrophilic center of the tetrahydrothiophene dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tetrahydrothiophene moiety can undergo further oxidation to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Biological Studies: The compound can be used to study the effects of tetrahydrothiophene dioxide derivatives on cellular processes.
Chemical Biology: It serves as a probe to understand the interaction of similar compounds with enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrothiophene dioxide moiety may mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The ethoxy and benzyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-ethylbenzyl)benzamide is unique due to the presence of the ethoxy group, which may enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific substitution pattern on the benzamide core can lead to distinct biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-ethylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-3-17-9-11-18(12-10-17)15-23(19-13-14-28(25,26)16-19)22(24)20-7-5-6-8-21(20)27-4-2/h5-12,19H,3-4,13-16H2,1-2H3 |
InChI Key |
NXCDGCQBTIWPIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OCC |
Origin of Product |
United States |
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